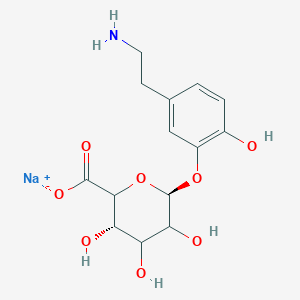
Dopamine 3-beta-D-glucuronide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine 3-beta-D-glucuronide sodium salt is a metabolite of dopamine, a key neurotransmitter in the brain. This compound, with the molecular formula C14H18NNaO8 and a molecular weight of 351.28, is primarily used in research settings . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of dopamine 3-beta-D-glucuronide sodium salt involves the glucuronidation of dopamine. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions.
Chemical Reactions Analysis
Dopamine 3-beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound back to dopamine under specific conditions.
Substitution: The glucuronide group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Dopamine 3-beta-D-glucuronide sodium salt is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for the study of dopamine metabolism and its derivatives.
Biology: Researchers use it to investigate the metabolic pathways of dopamine and its role in various physiological processes.
Medicine: It is used in studies related to neurological disorders, such as Parkinson’s disease and schizophrenia, to understand the metabolism of dopamine.
Mechanism of Action
The mechanism of action of dopamine 3-beta-D-glucuronide sodium salt involves its role as a metabolite of dopamine. It is formed through the glucuronidation of dopamine, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This modification increases the solubility of dopamine, facilitating its excretion from the body. The compound itself does not have significant biological activity but serves as a marker for dopamine metabolism .
Comparison with Similar Compounds
Dopamine 3-beta-D-glucuronide sodium salt can be compared with other dopamine metabolites, such as:
Dopamine sulfate: Another major metabolite of dopamine, formed through sulfation.
Dihydroxyphenylacetic acid (DOPAC): A primary metabolite of dopamine formed through oxidative deamination.
Homovanillic acid (HVA): A major end-product of dopamine metabolism, formed through the action of catechol-O-methyltransferase.
Each of these compounds has unique properties and roles in dopamine metabolism, highlighting the importance of this compound in understanding the comprehensive metabolic pathways of dopamine.
Properties
Molecular Formula |
C14H18NNaO8 |
|---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
sodium;(3S,6S)-6-[5-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9?,10-,11?,12?,14+;/m0./s1 |
InChI Key |
IJTRTNHFHDFRQJ-CNVUCCHTSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1CCN)O[C@H]2C(C([C@@H](C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1CCN)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


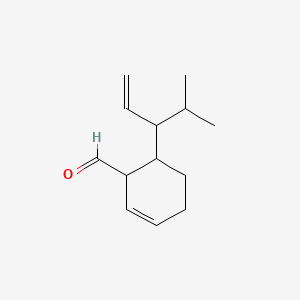

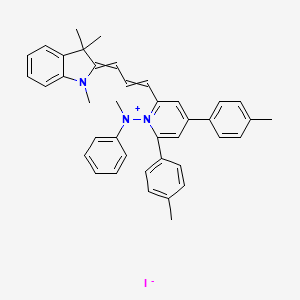
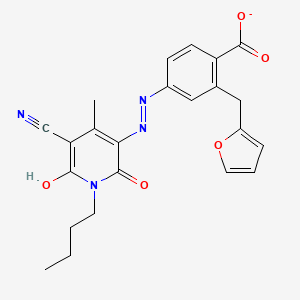
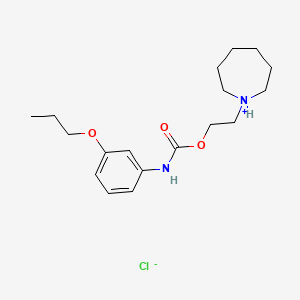
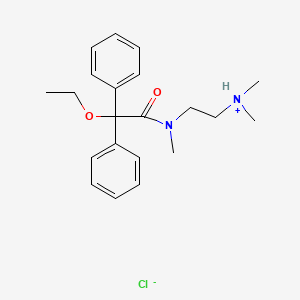
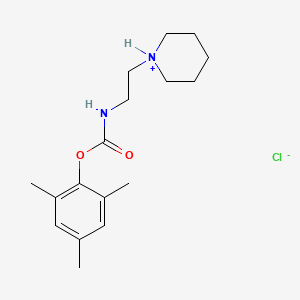
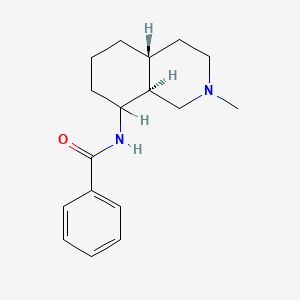

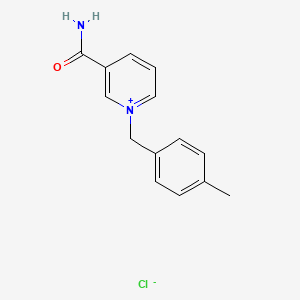

![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
